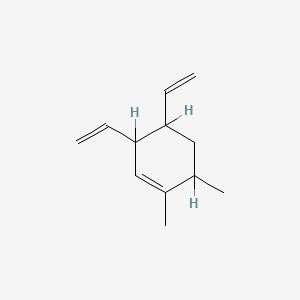

1,6-Dimethyl-3,4-divinyl-1-cyclohexene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61142-14-1 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

3,4-bis(ethenyl)-1,6-dimethylcyclohexene |

InChI |

InChI=1S/C12H18/c1-5-11-7-9(3)10(4)8-12(11)6-2/h5-7,10-12H,1-2,8H2,3-4H3 |

InChI Key |

VTXVMAQBEQLHGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C=C1C)C=C)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dimethyl 3,4 Divinyl 1 Cyclohexene and Analogues

Strategies for Constructing the Cyclohexene (B86901) Core with Vinylic Substituents

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a reliable method for forming six-membered rings with excellent control over regio- and stereochemical outcomes. researchgate.netwikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to directly generate a cyclohexene derivative. wikipedia.orgpraxilabs.com The reaction is a concerted, pericyclic process, meaning the stereochemistry of the reactants is faithfully translated to the product. slideshare.net

In the intermolecular approach, the diene and dienophile are separate molecules that react to form the cyclohexene product. nih.gov The formation of a divinyl-substituted cyclohexene core can be envisioned through two primary pathways: the reaction of a divinyl-substituted diene with a simple dienophile, or the reaction of a standard diene with a divinyl-substituted dienophile.

For instance, the reaction of 2,3-divinyl-1,3-butadiene with an alkene like 2-butene (B3427860) would theoretically yield a tetrasubstituted cyclohexene. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. praxilabs.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. praxilabs.com Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and can influence both the rate and selectivity of the cycloaddition.

Table 1: Examples of Intermolecular Diels-Alder Reactions for Substituted Cyclohexenes

| Diene | Dienophile | Catalyst/Conditions | Product | Yield | Selectivity | Ref |

|---|---|---|---|---|---|---|

| Cyclopentadiene (B3395910) | Acrylate (B77674) of cis-1-arylsulfonamido-2-indanol | Et₂AlCl | Endo-adduct | High | >98% de | nih.gov |

| 1-Amino-3-siloxy-butadiene | Methyl acrylate | Thermal | Functionalized cyclohexene | Good | Mixture of endo/exo | princeton.edu |

| Substituted 1-amino-1,3-butadienes | Methacrolein | Jacobsen's salen-Cr(III) complex | Quaternary-center cyclohexene | Excellent | High | wiley-vch.de |

The intramolecular Diels-Alder (IMDA) reaction involves a single molecule containing both the diene and dienophile moieties, connected by a tether. organicreactions.orgmasterorganicchemistry.com This approach is highly efficient for constructing complex polycyclic systems, as two rings are formed in a single step. organicreactions.org The reaction rate is often increased compared to intermolecular versions due to reduced activation entropy. organicreactions.org

The structure of the final product, including the stereochemistry of the ring fusion, is heavily influenced by the length and nature of the tether connecting the diene and dienophile. princeton.eduorganicreactions.org Syntheses employing the IMDA reaction are classified based on how the tether connects the two reactive moieties. "Type 1" reactions, the more common variant, feature the tether attached to a terminus of the diene, while "Type 2" reactions have the tether at the 2-position of the diene. princeton.edumasterorganicchemistry.com For the synthesis of divinyl cyclohexene analogues, a precursor molecule would be designed such that the vinyl substituents are present on either the diene, the dienophile, or the tether itself, leading to their incorporation into the final bicyclic structure.

Controlling the absolute stereochemistry of the newly formed chiral centers in the cyclohexene ring is a critical goal in modern organic synthesis. Asymmetric Diels-Alder reactions achieve this through two primary strategies: the use of chiral auxiliaries and the application of chiral catalysts. nih.gov

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure group that is temporarily attached to the dienophile (or less commonly, the diene). nih.govharvard.edu It directs the approach of the other reactant to one of the two faces of the dienophile, leading to the preferential formation of one diastereomer of the product. nih.govharvard.edu N-acyloxazolidinones, developed by Evans, are highly effective chiral auxiliaries that coordinate with Lewis acids, creating a rigid, sterically-defined environment that blocks one face of the dienophile. acs.org After the cycloaddition, the auxiliary can be cleaved and recovered. nih.govharvard.edu For example, the Lewis acid-promoted Diels-Alder reaction between cyclopentadiene and acrylate esters of cis-1-arylsulfonamido-2-indanols proceeds with high endo-diastereoselectivity. nih.gov

Chiral Catalysis: Alternatively, a chiral catalyst can create an asymmetric environment around the reactants, favoring a transition state that leads to one enantiomer of the product. This approach is often more atom-economical. Chiral Lewis acids, such as complexes of boron, titanium, or copper, are widely used to activate dienophiles toward cycloaddition. wiley-vch.deacs.org More recently, organocatalysis has emerged as a powerful strategy. princeton.eduprinceton.edu Chiral amines, such as imidazolidinones, can reversibly form chiral iminium ions with α,β-unsaturated aldehydes and ketones, lowering their LUMO energy and providing a platform for highly enantioselective Diels-Alder reactions. princeton.eduprinceton.edu

Table 2: Examples of Asymmetric Diels-Alder Reactions

| Dienophile | Diene | Catalyst/Auxiliary | Yield | Diastereomeric/Enantiomeric Excess | Ref |

|---|---|---|---|---|---|

| α,β-Unsaturated Acyl Imide | Cyclopentadiene | Evans Oxazolidinone Auxiliary with Me₂AlCl | 85% | 10:1 dr | princeton.edu |

| α,β-Unsaturated Aldehyde | Various | Imidazolidinone Organocatalyst | 72-89% | 83-90% ee | princeton.edu |

| Acrylate Ester | Cyclopentadiene | cis-1-Arylsulfonamido-2-indanol Auxiliary | High | >98% de | nih.gov |

Cyclodimerization Reactions and Variants

The cyclodimerization of conjugated dienes, particularly 1,3-butadiene (B125203), is a powerful industrial and laboratory method for producing eight-membered rings and substituted cyclohexenes. Nickel(0)-phosphine catalyst systems are particularly effective for this transformation. researchgate.netrsc.org Depending on the specific ligand used and the reaction conditions, the cyclodimerization of 1,3-butadiene can be directed to selectively form either 1,5-cyclooctadiene (B75094) (COD) or 4-vinylcyclohexene (B86511) (VCH). researchgate.net

The formation of 4-vinylcyclohexene is essentially a formal Diels-Alder reaction where one molecule of butadiene acts as the diene and the other acts as the dienophile. The mechanism proceeds through the formation of a nickelacycle intermediate. researchgate.net Oxidative coupling of two butadiene molecules to a Ni(0) center forms an octadienediylnickel complex, which can then undergo reductive elimination to yield the products. The choice of phosphine (B1218219) or phosphite (B83602) ligand on the nickel center is crucial for controlling the selectivity between VCH and COD. researchgate.net

This methodology can be extended to substituted dienes. For example, the cyclodimerization of isoprene (B109036) (2-methyl-1,3-butadiene) can lead to dimethyl-substituted vinylcyclohexene (B1617736) and cyclooctadiene derivatives, which are structural analogues of 1,6-dimethyl-3,4-divinyl-1-cyclohexene.

Rearrangement-Based Syntheses

Sigmatropic rearrangements, which involve the concerted reorganization of σ and π electrons, provide another strategic avenue to cyclohexene cores. The Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene, is a particularly relevant and powerful tool. wikipedia.orgmasterorganicchemistry.com

In a classic Cope rearrangement, heating a 1,5-diene leads to an equilibrium with a rearranged 1,5-diene. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a cyclic, aromatic-like transition state, which typically adopts a chair conformation. wikipedia.org The position of the equilibrium is driven by the relative thermodynamic stability of the starting material and the product. masterorganicchemistry.com To synthesize a divinylcyclohexene structure, a precursor 1,5-diene must be designed such that the rearrangement forges the six-membered ring. For example, the rearrangement of meso-3,4-divinyl-1,5-hexadiene derivatives can produce substituted divinylcyclohexanes.

A related and synthetically valuable transformation is the divinylcyclopropane-cycloheptadiene rearrangement, which is also a type of Cope rearrangement. beilstein-journals.org In this reaction, a cis-1,2-divinylcyclopropane undergoes rearrangement at much lower temperatures than a typical vinylcyclopropane (B126155) rearrangement, yielding a 1,4-cycloheptadiene. beilstein-journals.org While this specific reaction leads to a seven-membered ring, the underlying principles of sigmatropic shifts in strained ring systems are a key strategy in rearrangement-based synthesis. More complex, tandem rearrangements, such as an aromatic Cope rearrangement followed by an ene reaction, have also been used to generate complex polycyclic structures from divinylcyclopropane precursors. nih.gov

Divinylcyclopropane-Cycloheptadiene Rearrangement as a Precursor Strategy

The divinylcyclopropane-cycloheptadiene rearrangement is a powerful and atom-economical method for the formation of seven-membered rings, which can serve as precursors to cyclohexene derivatives through subsequent transformations. wikipedia.org This rearrangement involves the thermal isomerization of a 1,2-divinylcyclopropane to a cycloheptadiene. wikipedia.org The reaction is conceptually related to the Cope rearrangement but is driven by the release of ring strain from the three-membered ring. wikipedia.org

First documented by Vogel in 1960, the thermal isomerization of cis-divinylcyclopropane to cycloheptan-1,4-diene laid the groundwork for numerous synthetic applications. organicreactions.org Mechanistic studies have shown that the rearrangement typically proceeds through a concerted, Cope-type mechanism. organicreactions.org A key stereochemical requirement is that the divinylcyclopropane must be in the cis configuration for the rearrangement to occur readily. nih.gov While trans-divinylcyclopropanes can be used, they often require higher temperatures to facilitate isomerization to the cis isomer before rearrangement. nih.govbohrium.com

The synthetic utility of this rearrangement has been demonstrated in the total synthesis of various natural products containing seven-membered rings. bohrium.com For instance, in a formal [4+3]-cycloaddition approach to diterpenes, a vinyldiazo compound can be used to generate a cis-divinylcyclopropane intermediate, which then undergoes rearrangement to yield a cycloheptadiene. nih.govbeilstein-journals.org

| Starting Material | Conditions | Product | Key Features |

| cis-1,2-Divinylcyclopropane | Thermal | Cycloheptan-1,4-diene | Spontaneous, atom-economical rearrangement. |

| trans-1,2-Divinylcyclopropane | High Temperature (e.g., 200 °C) | Cycloheptan-1,4-diene | Requires initial isomerization to the cis isomer. nih.gov |

| Triene and Vinyldiazo Compound | Rhodium-catalyzed | Cycloheptadiene | In situ formation of the divinylcyclopropane intermediate. nih.govbeilstein-journals.org |

Oxy-Cope Rearrangement in Functionalized Systems

The oxy-Cope rearrangement is another valuable sigmatropic rearrangement used in the synthesis of complex cyclic systems. This reaction involves the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a 1,5-dien-3-ol. A key advantage of the oxy-Cope rearrangement is that the resulting enol or enolate can tautomerize to a ketone, providing a strong thermodynamic driving force for the reaction.

In the context of synthesizing functionalized cyclohexene analogues, the oxy-Cope rearrangement of substituted trans-1,2-divinylcyclohexanols can be employed. rsc.org These starting materials can be prepared through the reaction of γ,γ-difluorinated β,γ-enones with vinyllithium (B1195746) or other vinyl organometallic reagents. rsc.org When heated, these divinylcyclohexanols undergo a neutral thermal oxy-Cope rearrangement to afford cyclodecenones. rsc.org The strategic placement of fluorine atoms in the starting material can influence the reaction and lead to the formation of selectively fluorinated cyclic ketones. rsc.org

| Reactant | Rearrangement Type | Product | Noteworthy Aspect |

| trans-1,2-Divinylcyclohexanols | Neutral Thermal Oxy-Cope | Cyclodecenones | The enol intermediate ketonizes to drive the reaction forward. rsc.org |

| Fluorinated Divinylcyclohexanols | Oxy-Cope | Fluorinated Cyclodecenones | Allows for the synthesis of selectively fluorinated cyclic systems. rsc.org |

| 1-Hexen-5-yn-3-ol | Oxy-Cope | Intermediate for further cycloaddition | The presence of a hydroxy group can lower the activation enthalpy for the rearrangement. researchgate.net |

Kulinkovich Hydroxycyclopropanation in Cyclohexene Synthesis

The Kulinkovich hydroxycyclopropanation provides a method for the synthesis of cyclopropanols, which can be valuable intermediates in the synthesis of more complex molecules. While direct application to the synthesis of this compound is not explicitly detailed in the provided information, the diastereoselective synthesis of trans-1,2-dialkylcyclopropanols from homoallylic alcohols showcases its potential for creating specific stereoisomers. nih.gov This control over stereochemistry is crucial in the synthesis of complex target molecules. The reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.

Base-Catalyzed Cyclization Processes

Base-catalyzed cyclization reactions offer a versatile approach to the synthesis of cyclic compounds. These reactions can proceed through various mechanisms, including sequential addition and intramolecular cyclization. For example, a chiral guanidine-catalyzed asymmetric [4+1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles has been shown to construct chiral spirooxindole frameworks with high diastereoselectivity. researchgate.net While not directly forming a cyclohexene, this demonstrates the power of base catalysis in controlling complex cyclizations.

In another example, the synthesis of benzofuro[3,2-b]pyridines can be achieved through a base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reaction. researchgate.net The choice of base can be critical in determining the reaction outcome. For instance, the use of DMAP as an organocatalytic base can lead to tetrasubstituted pyrans, whereas DBU affords isomeric tetrasubstituted 3,4-dihydropyrans. researchgate.net

Functional Group Interconversions and Stereochemical Control in Synthesis

The synthesis of complex molecules like this compound often requires not only the construction of the carbon skeleton but also the precise installation and manipulation of functional groups, as well as control over the stereochemistry of the final product.

Introduction and Manipulation of Vinylic Moieties

The introduction and manipulation of vinyl groups are central to the synthesis of this compound. The synthesis of 3,6-divinyl-substituted diketopyrrolopyrrole (DPP) compounds provides an example of how vinylic moieties can be introduced. This is achieved through a Knoevenagel condensation of a dimethyl-substituted DPP with various aromatic aldehydes. researchgate.net This reaction, often catalyzed by a base like L-proline and triethylamine, allows for the extension of π-conjugation by introducing vinylene bridges. researchgate.net

Another approach involves palladium-catalyzed reactions. For instance, a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes has been developed for the synthesis of silyl (B83357) benzofurans. rsc.org Such methodologies could potentially be adapted for the introduction of vinyl groups in cyclohexene systems.

Diastereoselective and Enantioselective Synthetic Considerations

Achieving the desired stereochemistry is a critical aspect of modern organic synthesis. Diastereoselective and enantioselective methods are employed to control the spatial arrangement of atoms and functional groups.

A diastereoselective reductive Cope rearrangement has been reported for the synthesis of 1,2,4-trifunctionalized cyclohexanes. nsf.govnih.gov This method allows for the creation of polysubstituted cyclohexanes with a high degree of stereocontrol. nsf.gov The resulting scaffolds can be further derivatized through orthogonal functional group interconversion. nih.gov

Enantioselective synthesis can be achieved using chiral catalysts. For example, a diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones has been developed through a Michael/alkylation cascade reaction catalyzed by a cinchona alkaloid-derived organocatalyst. researchgate.net This reaction proceeds with good yields, high diastereoselectivities, and good enantiomeric excesses under mild conditions. researchgate.net Such strategies are indicative of the level of control that can be exerted in asymmetric synthesis.

Reaction Chemistry and Mechanistic Studies of 1,6 Dimethyl 3,4 Divinyl 1 Cyclohexene Systems

Unimolecular Rearrangement Processes

The structural arrangement of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene makes it a prime candidate for several classes of unimolecular rearrangements, which have been investigated in detail. These processes are often driven by the release of ring strain and the formation of more thermodynamically stable products.

Detailed Investigations of Divinylcyclopropane-Cycloheptadiene Rearrangement Mechanism

The divinylcyclopropane-cycloheptadiene rearrangement is a thermally allowed wikipedia.orgwikipedia.org-sigmatropic shift, conceptually related to the Cope rearrangement. wikipedia.orgnih.gov This transformation is particularly efficient in systems like this compound due to the thermodynamic driving force provided by the release of ring strain, leading to the formation of a seven-membered ring. wikipedia.org The reaction typically proceeds spontaneously and is considered to have high atom economy. wikipedia.org

Biradical Intermediates and Transition State Analysis

While the divinylcyclopropane rearrangement is classified as a concerted pericyclic reaction, its transition state is believed to possess significant diradical character. wikipedia.org For the rearrangement to occur, the molecule must adopt a boat-like transition state. nih.gov In the case of trans-substituted divinylcyclopropanes, a key step precedes the rearrangement: a homolytic cleavage of the C1–C2 bond of the cyclopropane (B1198618) ring. This cleavage forms a diradical intermediate, where the radicals are stabilized as allylic radicals. Rotation around the C1–C3 bond can then occur, allowing for isomerization from the trans to the cis configuration, which subsequently undergoes the rearrangement. nih.gov An alternative pathway involves the direct formation of the seven-membered cycloheptadiene product from the diradical intermediate. nih.gov

Kinetic Studies and Activation Energy Determinations

Kinetic investigations provide crucial data on the energetics of the rearrangement. Calculations have shown that for a typical cis-divinylcyclopropane, the energy barrier for the boat-like transition state is approximately 19.7 kcal/mol. nih.govbeilstein-journals.org The resulting cycloheptadiene is significantly more stable, favored by about -20.1 kcal/mol compared to the starting divinylcyclopropane. nih.govbeilstein-journals.org For trans-divinylcyclopropanes, isomerization to the cis-isomer is necessary and typically occurs at elevated temperatures, around 200 °C, although this can be lower for systems with conjugating or electron-withdrawing groups that stabilize the intermediates. nih.govbeilstein-journals.org

Below is a table summarizing the calculated energetic parameters for the general divinylcyclopropane-cycloheptadiene rearrangement.

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 19.7 | Energy required to reach the boat-like transition state from the cis-isomer. nih.govbeilstein-journals.org |

| Reaction Enthalpy (ΔH) | -20.1 | Energy difference favoring the cycloheptadiene product over the cis-divinylcyclopropane. nih.govbeilstein-journals.org |

Oxy-Cope Rearrangement Mechanism and Scope

The Oxy-Cope rearrangement is a valuable variant of the Cope rearrangement where a hydroxyl group is present at a key position in the 1,5-diene framework. wikipedia.orgnsf.gov This modification can dramatically alter the reaction's thermodynamics. Following the wikipedia.orgwikipedia.org-sigmatropic rearrangement, the resulting enol intermediate tautomerizes to a stable ketone, providing a strong thermodynamic driving force that often makes the reaction irreversible. wikipedia.org The anionic Oxy-Cope, where the hydroxyl proton is removed to form an alkoxide, can lead to rate accelerations of 10¹⁰ to 10¹⁷.

The scope of the Oxy-Cope rearrangement is broad, enabling the synthesis of complex cyclic systems. The strategic placement of the hydroxyl group in a precursor to a system like this compound would facilitate a ring-expansion reaction, yielding a functionalized ten-membered ring after rearrangement and tautomerization.

Divinyl Carbonium Ion Rearrangements

When subjected to acidic conditions, alkyl-substituted trienes can be protonated to form divinyl carbonium ions. cdnsciencepub.com In many cases, these reactive intermediates undergo rapid cyclization. The initially formed divinyl cation can rearrange to a more stable cyclopentenyl carbonium ion. cdnsciencepub.com This process is highly dependent on the substitution pattern of the starting triene, as methyl groups play a crucial role in stabilizing the positive charge. Attempts to generate these ions from less substituted trienes can lead to extensive polymerization as a competing side reaction. cdnsciencepub.com

Cycloaddition and Polymerization Reactions

The presence of multiple vinyl groups in this compound provides sites for cycloaddition and polymerization reactions. The diene moieties can participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles. orgsyn.org

Furthermore, divinyl monomers are known to undergo polymerization. However, achieving chemoselectivity to prevent cross-linking is a significant challenge. nih.gov Polymerization of such monomers can be initiated by various methods, including radical and anionic pathways. The goal is often to selectively polymerize one vinyl group while leaving the other pendant vinyl group intact for subsequent post-polymerization modification, creating functional materials. nih.gov

Diels-Alder Reactivity and Regioselectivity

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of this compound in this context is complex, as the molecule can potentially act as a diene, or its vinyl groups could function as dienophiles.

The conformation of the diene system is crucial for a successful Diels-Alder reaction, requiring an s-cis conformation for the concerted [4+2] cycloaddition to occur. For the two vinyl groups of this compound to act as the diene component, rotation around the single bond connecting them would be necessary to achieve the required planar s-cis geometry. The flexibility of this linkage allows for this possibility, although the steric hindrance from the cyclohexene (B86901) ring might influence the equilibrium between s-cis and s-trans conformers.

When reacting with a dienophile, the regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. The "ortho-para" rule is a guiding principle for predicting the major regioisomer. This rule is based on the alignment of the largest and smallest coefficients of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile.

Conversely, the vinyl groups of this compound can also act as dienophiles in reactions with other dienes. The reactivity of the vinyl groups in this role would be influenced by the electronic nature of the cyclohexene ring and the methyl substituents.

Mechanistic Aspects of Cyclopolymerization

This compound is a non-conjugated diene, and its polymerization can proceed via cyclopolymerization, a process that involves an alternating sequence of intramolecular cyclization and intermolecular propagation steps. This mechanism leads to the formation of polymers containing cyclic repeating units in the main chain, rather than extensive cross-linking, which would result in an insoluble network.

The radical cyclopolymerization of non-conjugated dienes typically proceeds through the formation of a five- or six-membered ring. In the case of this compound, the initiation of polymerization by a radical species would lead to the addition to one of the vinyl groups, generating a radical intermediate. This intermediate can then undergo an intramolecular cyclization by attacking the second vinyl group, forming a cyclic radical. The size of the resulting ring (five- or six-membered) would depend on the regioselectivity of the cyclization step. Structural studies on the cyclopolymerization of other 1,6-dienes have shown a preference for the formation of six-membered rings. researchgate.net

The efficiency of cyclization, and thus the degree of cyclization in the final polymer, is highly dependent on the monomer concentration. At lower monomer concentrations, the intramolecular cyclization is favored over the intermolecular propagation, leading to a higher degree of cyclization. The structure of the monomer, including the nature of the linking group between the vinyl functionalities, also plays a significant role in determining the propensity for cyclization. researchgate.net

Controlled Radical Polymerization Mechanisms (e.g., RAFT, ATRP) of Vinyl-Functionalized Monomers

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov The application of these methods to divinyl monomers like this compound allows for the synthesis of branched, hyperbranched, or cross-linked polymer structures in a controlled manner.

RAFT Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization via a reversible addition-fragmentation mechanism. This process establishes a dynamic equilibrium between active propagating radicals and dormant polymer chains, allowing for controlled polymer growth. When applied to divinyl monomers, RAFT can be used to create porous functional monoliths. For instance, in the RAFT copolymerization of styrene (B11656) and divinylbenzene (B73037), the concentration of the RAFT agent has a significant impact on the polymerization kinetics and the resulting monolith morphology. rsc.org Kinetic studies of such systems often reveal a period of slow copolymerization followed by a rapid increase in rate, corresponding to gelation. rsc.org

Below is an interactive data table summarizing the effect of RAFT agent concentration on the morphology of poly(styrene-co-divinylbenzene) monoliths.

Interactive Data Table: Effect of RAFT Agent on Monolith Morphology

| RAFT Agent Concentration | Monolith Morphology Description |

|---|---|

| Low | Larger pores and polymer globules |

| High | Smaller pores and polymer globules |

Data derived from studies on styrene-divinylbenzene copolymerization, which serves as a model for the behavior of divinyl monomers like this compound. rsc.org

ATRP: ATRP employs a transition metal catalyst (typically copper-based) in conjunction with a ligand and an initiator to establish an equilibrium between active and dormant species. This method has been successfully applied to the polymerization of monovinyl and divinyl monomers. The polymerization of divinyl monomers via ATRP can lead to branched polymers, and the degree of branching can be influenced by factors such as the initiator efficiency and the extent of intramolecular cyclization. researchgate.net Studies on the ATRP of styrene with divinylbenzene as a branching agent have shown that the resulting polymers have randomly branched structures. researchgate.net

Other Transformations and Reactivity Profiles

Beyond cycloaddition and polymerization reactions, the multiple unsaturation sites in this compound allow for a range of other chemical transformations.

Electrophilic and Nucleophilic Additions to the Cyclohexene Ring

The endocyclic double bond of the cyclohexene ring and the exocyclic vinyl groups exhibit different reactivities towards electrophilic and nucleophilic additions.

Electrophilic Additions: The double bonds in this compound can undergo electrophilic addition reactions with reagents such as hydrogen halides and halogens. chemguide.co.ukchemguide.co.uk The mechanism involves the initial attack of the electrophile on the electron-rich double bond to form a carbocation intermediate, which is then attacked by the nucleophile. For the endocyclic double bond, the regioselectivity of the addition would be influenced by the stability of the resulting carbocation, with the methyl groups affecting the electron density and steric accessibility of the double bond. The reaction is often stereoselective, with anti-addition being the typical outcome for the addition of halogens, proceeding through a cyclic halonium ion intermediate. youtube.comlibretexts.org

Nucleophilic Additions: Nucleophilic addition to the unactivated double bonds of this compound is generally not favored. However, if the vinyl groups are activated by conjugation with an electron-withdrawing group (a scenario not present in the parent molecule but achievable through derivatization), they can undergo nucleophilic conjugate addition (Michael addition). wikipedia.orgnih.govacs.org In such a case, a nucleophile would attack the β-carbon of the activated vinyl group.

Catalytic Transformations (e.g., DBU-mediated reactions)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that is widely used as a catalyst in various organic transformations, including elimination, condensation, and isomerization reactions. tandfonline.comvestachem.comtandfonline.com DBU can be employed to catalyze the isomerization of double bonds. For instance, it can promote the isomerization of olefins to thermodynamically more stable positions. In the context of this compound, DBU could potentially catalyze the isomerization of the endocyclic double bond or reactions involving the vinyl groups. DBU has also been shown to promote cascade reactions involving vinyl compounds, such as the cyclization of vinyl isocyanides. rsc.orgscispace.com

Oxidative and Reductive Manipulations of the Vinyl Groups

The vinyl groups of this compound can be selectively targeted for oxidative and reductive transformations.

Oxidative Manipulations:

Epoxidation: The vinyl groups can be selectively epoxidized using peroxy acids. The facial selectivity of the epoxidation of cyclic systems can be influenced by directing groups, such as a nearby hydroxyl group, which can lead to syn-epoxidation through hydrogen bonding with the peroxy acid. nih.govresearchgate.net

Dihydroxylation: The vinyl groups can be converted to vicinal diols through dihydroxylation. This can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) for syn-dihydroxylation or through other methods for anti-dihydroxylation. Asymmetric dihydroxylation of dienes can be achieved using chiral catalysts, providing enantiomerically enriched diols. organic-chemistry.orgnih.govthieme-connect.comacs.orgwikipedia.org

The following interactive data table presents representative results for the asymmetric 1,4-dihydroxylation of various 1,3-dienes, illustrating the yields and enantiomeric excess that can be achieved.

Interactive Data Table: Asymmetric 1,4-Dihydroxylation of 1,3-Dienes

| Diene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (E)-1-Phenyl-1,3-butadiene | 83 | 91 |

| (E)-1-(2-Tolyl)-1,3-butadiene | 89 | 96 |

| (E)-1-Hexyl-1,3-butadiene | 70 | 87 |

Data from a study on platinum-catalyzed asymmetric 1,4-dihydroxylation, demonstrating the potential for selective oxidation of diene systems. thieme-connect.com

Reductive Manipulations:

Selective reduction of the vinyl groups in the presence of the endocyclic double bond, or vice versa, can be a synthetic challenge. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or rhodium can be employed to reduce the double bonds. The steric environment around each double bond will influence its reactivity towards the catalyst surface, potentially allowing for selective hydrogenation.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by neighboring functional groups, such as the double bonds, which tend to deshield nearby protons, causing them to appear at a higher chemical shift (downfield). libretexts.org Vinylic protons, those directly attached to the double bonds, are typically found in the δ 4.5-6.5 ppm range. docbrown.info Protons on carbons adjacent to the double bonds (allylic protons) also experience deshielding. The integration of the signal peaks corresponds to the ratio of protons in each unique environment.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Olefinic Proton (C2-H) | ~5.4-5.7 | Multiplet | Signal for the proton on the cyclohexene (B86901) ring double bond. docbrown.info |

| Vinyl Protons (-CH=CH₂) | ~5.0-6.0 | Multiplet (dd, ddt) | Complex splitting due to geminal and vicinal coupling. |

| Allylic Protons (C3-H, C4-H, C6-H) | ~2.0-2.5 | Multiplet | Protons adjacent to the double bonds are deshielded. |

| Aliphatic Protons (C5-H₂) | ~1.6-2.0 | Multiplet | Protons on the saturated carbon of the ring. docbrown.info |

| Methyl Protons (C1-CH₃) | ~1.6-1.7 | Singlet/Broad Singlet | Attached to the ring's double bond. |

| Methyl Protons (C6-CH₃) | ~1.0-1.2 | Doublet | Attached to a chiral center and adjacent to a proton. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons involved in double bonds (alkene carbons) typically resonate in the downfield region of the spectrum (δ 100-150 ppm), while saturated (alkane) carbons appear in the upfield region (δ 10-50 ppm). docbrown.info The symmetry of the molecule influences the number of distinct signals observed.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Quaternary Olefinic Carbon (C1) | ~130-135 | Carbon in the ring double bond attached to a methyl group. chemicalbook.com |

| Olefinic Carbon (C2) | ~120-125 | Protonated carbon in the ring double bond. docbrown.info |

| Olefinic Carbons (-CH=CH₂) | ~135-145 (-CH=) and ~110-115 (=CH₂) | Carbons of the two vinyl groups. chemicalbook.com |

| Aliphatic Carbons (C3, C4, C6) | ~30-45 | Carbons adjacent to double bonds and methyl/vinyl groups. |

| Aliphatic Carbon (C5) | ~20-30 | Saturated carbon in the cyclohexene ring. docbrown.info |

| Methyl Carbons (-CH₃) | ~15-25 | Signals for the two methyl groups. |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org This technique is highly effective for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis of a sample containing this compound, the compound would first be separated from other components based on its boiling point and affinity for the GC column. semanticscholar.org Upon entering the mass spectrometer, the molecules are ionized, commonly by electron impact (EI), which generates a molecular ion (M⁺) and a series of fragment ions.

For this compound (C₁₂H₁₈), the molecular ion peak would be observed at an m/z corresponding to its molecular weight (162.28). A key fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction, which involves the cleavage of the ring to form a diene and a dienophile. researchgate.netwikipedia.org This fragmentation provides significant clues about the structure of the original molecule. youtube.comnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 162 | [C₁₂H₁₈]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl group |

| 135 | [M - C₂H₃]⁺ | Loss of a vinyl group |

| 108 | [C₈H₁₂]⁺ | Retro-Diels-Alder fragmentation |

| 93 | [C₇H₉]⁺ | Further fragmentation of larger ions |

| 79 | [C₆H₇]⁺ | Common fragment in cyclic terpenes |

Selected Ion Monitoring (SIM) is a highly sensitive mode of operation in mass spectrometry where the instrument is set to detect only a few specific m/z values corresponding to the analyte of interest. volatileanalysis.comtaylorandfrancis.com This approach significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for improved detection and quantification of target compounds, especially at very low concentrations. gcms.cz For the analysis of this compound, a SIM method would be configured to monitor for the molecular ion (m/z 162) and one or two characteristic fragment ions. researchgate.net This targeted approach is particularly useful in complex matrices where interferences might obscure the analyte in a full scan analysis. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. echemi.com The FTIR spectrum of this compound would exhibit characteristic absorption bands for its alkene and alkane moieties.

The presence of C=C double bonds is indicated by stretching vibrations in the 1640-1680 cm⁻¹ region. libretexts.org The C-H bonds associated with the double bonds (=C-H) show stretching absorptions at higher wavenumbers (3020-3100 cm⁻¹) than the C-H bonds of the saturated parts of the molecule (2850-2960 cm⁻¹). pressbooks.pubnist.gov Furthermore, out-of-plane bending vibrations for the vinyl groups provide strong, characteristic bands in the 700-1000 cm⁻¹ range, which can help confirm their presence. libretexts.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3020-3100 | C-H Stretch | Alkene (=C-H) |

| 2850-2960 | C-H Stretch | Alkane (-C-H) |

| 1640-1680 | C=C Stretch | Alkene (C=C) |

| ~910 and 990 | =C-H Bend (out-of-plane) | Monosubstituted Alkene (Vinyl group) |

| 1430-1470 | C-H Bend | Alkane (CH₂) |

Ultraviolet (UV) Spectroscopy in Conjugated Systems Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for detecting conjugated systems (alternating single and double bonds). The extended π-system in this compound, involving the two vinyl groups and the endocyclic double bond, constitutes a chromophore that absorbs UV radiation.

The wavelength of maximum absorbance (λmax) can be predicted using a set of empirical guidelines known as the Woodward-Fieser rules. wikipedia.org These rules start with a base value for a parent diene and add increments for substituents and structural features. gpatindia.comlibretexts.org For a heteroannular or acyclic diene, the base value is typically around 215 nm. gpatindia.comstudylib.net Alkyl substituents on the conjugated system will cause a bathochromic (red) shift, increasing the λmax value. The presence of a conjugated system in the molecule would be confirmed by a significant absorption in the 220-260 nm range.

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation and analysis of "this compound" from reaction mixtures and for the characterization of its derivatives.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like "this compound" and for analyzing its composition within a mixture. In this method, the sample is vaporized and injected into a chromatographic column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases.

The retention time, the time it takes for a compound to travel through the column to the detector, is a key parameter for identification. For "this compound," a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable due to the non-polar nature of the analyte. The purity of a sample can be determined by the relative area of the peak corresponding to the compound in the resulting chromatogram.

In the synthesis of "this compound," GC coupled with Mass Spectrometry (GC-MS) can be employed to identify the main product as well as any isomers or byproducts. The mass spectrometer provides mass-to-charge ratio data, which aids in the structural confirmation of the separated components.

Table 1: Hypothetical Gas Chromatography Data for Purity Analysis of this compound

| Retention Time (min) | Compound Identity | Peak Area (%) |

| 8.54 | Isomer 1 | 1.2 |

| 9.12 | This compound | 97.5 |

| 9.88 | Isomer 2 | 0.8 |

| 10.31 | Unidentified Impurity | 0.5 |

When "this compound" is used as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution.

The GPC system consists of a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can penetrate the pores to varying extents, leading to longer retention times. This technique allows for the determination of the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

For polymers derived from "this compound," a suitable solvent such as tetrahydrofuran (B95107) (THF) would be used to dissolve the polymer. The GPC instrument is typically calibrated with polymer standards of known molecular weights, such as polystyrene, to generate a calibration curve from which the molecular weight of the sample can be determined.

Table 2: Illustrative Gel Permeation Chromatography Results for a Polymer of this compound

| Elution Volume (mL) | Molecular Weight (Da) | Mn (Da) | Mw (Da) | PDI |

| 8.2 | 150,000 | 75,000 | 105,000 | 1.4 |

| 9.5 | 50,000 | |||

| 10.8 | 10,000 | |||

| 12.1 | 1,000 |

Chemometric and Multivariate Statistical Analysis in Data Interpretation

For instance, in a complex reaction mixture containing various isomers and byproducts of "this compound," Principal Component Analysis (PCA) could be applied to the GC data. PCA is a multivariate technique that reduces the dimensionality of the data while retaining most of the variance. This can help in identifying patterns and relationships between different reaction conditions and the resulting product distribution.

Similarly, for GPC data from polymerization experiments, multivariate analysis could be used to correlate polymer properties (e.g., Mn, Mw, PDI) with synthesis parameters (e.g., monomer concentration, initiator type, temperature). Techniques like Partial Least Squares (PLS) regression could be employed to build predictive models that link the experimental conditions to the final polymer characteristics. This approach allows for a more comprehensive understanding and optimization of the polymerization process.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Systems

Quantum chemical calculations offer a microscopic view of molecular systems, enabling the prediction of various properties with high accuracy. These methods are instrumental in studying molecules like 1,6-Dimethyl-3,4-divinyl-1-cyclohexene, where experimental data may be sparse.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT methods are widely applied to investigate the Cope rearrangement of various 1,5-dienes. researchgate.net For this compound, DFT calculations are employed to determine optimized geometries of ground states and transition states, calculate vibrational frequencies for the characterization of stationary points, and predict thermochemical data such as enthalpies and Gibbs free energies of activation.

DFT studies on analogous systems, such as the Cope rearrangement of divinylcyclopropanes, have shown that the activation energy barrier can be correlated with factors like ring strain. researchgate.net Similar principles can be applied to understand the reactivity of this compound. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) is critical for obtaining reliable results. For pericyclic reactions like the Cope rearrangement, functionals that can adequately describe dispersion forces and non-covalent interactions are often preferred.

Table 1: Representative Calculated Properties of 1,5-Diene Systems Using DFT (Note: These are representative values based on DFT studies of similar Cope rearrangement precursors and are intended for illustrative purposes.)

| Property | Calculated Value Range | Significance |

| Activation Enthalpy (ΔH‡) | 20 - 40 kcal/mol | Indicates the kinetic barrier for the Cope rearrangement. |

| Reaction Enthalpy (ΔHrxn) | -10 to -25 kcal/mol | Shows the thermodynamic driving force of the rearrangement. |

| Key Bond Lengths (C-C) | 1.3-1.5 Å | Helps in characterizing the structure of reactants, products, and transition states. |

| Vibrational Frequencies | 400-3100 cm⁻¹ | Used to confirm the nature of stationary points (minima or saddle points). |

While DFT is a powerful tool, high-level ab initio methods provide a pathway to even greater accuracy, albeit at a higher computational expense. Methods like Møller-Plesset perturbation theory (MP2), Complete Active Space with Second-order Perturbation Theory (CASPT2), and Complete Basis Set methods (like CBS-QB3) are often used as benchmarks for DFT results. nih.gov

For reactions involving significant electron correlation effects or multireference character, such as the bond-breaking and bond-forming processes in the transition state of a Cope rearrangement, single-reference methods like MP2 may be insufficient. In these cases, multireference methods like CASPT2 are more appropriate. nih.gov CBS-QB3 is a composite method that aims to extrapolate to the complete basis set limit, providing highly accurate energies for organic molecules. nih.gov These high-level calculations are crucial for obtaining definitive insights into the energetics and reaction dynamics of the Cope rearrangement of this compound.

Table 2: Comparison of Activation Barriers (kcal/mol) for a Model Cope Rearrangement Calculated by Different Methods (Note: Illustrative data based on computational studies of related sigmatropic rearrangements.)

| Method | Basis Set | Calculated Activation Energy (ΔE‡) |

| B3LYP | 6-31G(d) | 28.5 |

| M06-2X | 6-311+G(d,p) | 26.2 |

| MP2 | cc-pVTZ | 27.8 |

| CASPT2 | ANO-L-VDZ | 25.1 |

| CBS-QB3 | --- | 25.5 |

Modeling of Reaction Mechanisms and Transition States

A central goal of computational chemistry is to map out the entire reaction pathway, identifying key intermediates and transition states that govern the reaction's outcome and rate.

The potential energy surface (PES) is a conceptual and mathematical landscape that connects the geometry of a molecule (or a set of molecules) to its energy. For the Cope rearrangement of this compound, mapping the PES involves locating the reactant, the product, and the transition state that connects them. nih.govrsc.orgsmu.edu Computational techniques such as intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the desired reactant and product. mdpi.com

The Cope rearrangement is known to proceed through a concerted, pericyclic transition state that can adopt different conformations, such as chair-like and boat-like geometries. wikipedia.org The relative energies of these transition state conformations determine the stereochemical outcome of the reaction. For this compound, computational mapping of the PES can reveal the preferred transition state geometry and predict the stereoselectivity of the rearrangement.

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In the context of the intramolecular Cope rearrangement, FMO theory helps to explain the allowed nature of this researchgate.netresearchgate.net-sigmatropic shift under thermal conditions. The interaction between the HOMO and LUMO of the two interacting allyl fragments within the 1,5-diene system leads to a stabilized, aromatic-like transition state, consistent with the Woodward-Hoffmann rules for pericyclic reactions.

The distortion-interaction model, also known as the activation-strain model, is a powerful conceptual tool for analyzing the activation barriers of chemical reactions. researchgate.netcompchemhighlights.orgwikipedia.org This model partitions the activation energy into two components: the distortion energy (or strain energy) and the interaction energy. vu.nlillinois.edu

Distortion Energy (ΔE_distort) : The energy required to deform the reactant(s) from their equilibrium geometry to the geometry they adopt in the transition state.

Interaction Energy (ΔE_int) : The stabilizing interaction between the distorted reactant fragments in the transition state.

By applying this analysis to the Cope rearrangement of this compound, researchers can gain insight into the factors that control the reaction barrier. For instance, it can reveal whether the activation energy is dominated by the energetic penalty of distorting the cyclohexene (B86901) ring and vinyl groups into the transition state geometry, or by the strength of the electronic interactions between the reacting fragments. This approach provides a deeper understanding of how substituents and conformational constraints influence the reactivity of 1,5-dienes.

Conformational Analysis and Stereochemical Preferences

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the cyclohexene ring and the steric and electronic interactions of its substituents. The cyclohexene ring adopts a half-chair conformation, which is more stable than the boat or twist-boat conformations. In this arrangement, four of the carbon atoms (C-1, C-2, C-3, and C-6) lie in a plane, while the other two (C-4 and C-5) are puckered out of this plane. The substituents on the ring can occupy either axial or equatorial positions, with the equatorial positions being generally more stable for bulky groups to minimize steric strain.

The conformational equilibrium of this compound is a balance of several factors. The methyl groups at the C-1 and C-6 positions and the vinyl groups at the C-3 and C-4 positions introduce significant steric bulk. The preferred conformation will be the one that minimizes the steric interactions between these groups. Specifically, 1,3-diaxial interactions, which are a major source of steric strain in cyclohexane (B81311) derivatives, are also a key consideration in the conformational analysis of this molecule. The vinyl groups, with their planar sp² hybridized carbons, have different steric requirements compared to the sp³ hybridized methyl groups.

Ring Inversion Barriers and Dynamics

Ring inversion in cyclohexene derivatives involves the interconversion between two half-chair conformations. This process is significantly faster than in cyclohexane due to a lower energy barrier. The transition state for the ring inversion is thought to be a boat-like conformation. The energy barrier to ring inversion is a critical parameter that determines the rate at which the two chair forms interconvert.

For this compound, the ring inversion barrier would be influenced by the substituents. During the ring flip, equatorial substituents move to axial positions and vice versa. The increase in steric strain as bulky substituents are forced into more sterically hindered axial positions in the transition state raises the energy barrier to inversion. Therefore, the presence of two methyl and two vinyl groups is expected to have a notable impact on the ring inversion dynamics.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (Vinyl Group, kcal/mol) | Ring Inversion Barrier (kcal/mol) |

|---|---|---|---|

| Diequatorial (Vinyl) - Diequatorial (Methyl) | 0.00 | 2.5 | 7.8 |

| Equatorial/Axial (Vinyl) - Diequatorial (Methyl) | 1.80 | 3.2 | - |

| Diaxial (Vinyl) - Diequatorial (Methyl) | 4.50 | 4.1 | - |

This table is illustrative and based on general principles and data for analogous compounds. Specific experimental or computational data for this compound is required for definitive values.

Substituent Effects on Conformation

The conformational preferences of this compound are heavily influenced by the nature and position of its substituents. The general principle is that larger substituents prefer to occupy the less sterically hindered equatorial positions to minimize unfavorable 1,3-diaxial interactions. researchgate.netbeilstein-journals.org

Methyl Groups: The methyl groups at the C-1 and C-6 positions are adjacent to the double bond. In the half-chair conformation, one of these positions is pseudo-axial and the other is pseudo-equatorial. The steric interactions involving these methyl groups will play a role in determining the most stable conformation.

Vinyl Groups: The two vinyl groups are located at the C-3 and C-4 positions. The C-3 vinyl group is on the double bond, which constrains its position, while the C-4 vinyl group is on a saturated carbon and can be either axial or equatorial. Given the steric bulk of the vinyl group, it is expected to strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. The rotational orientation of the vinyl groups will also be a factor, with the molecule likely adopting a conformation that minimizes steric hindrance between the vinyl substituents and the rest of the ring.

The interplay between the steric demands of the methyl and vinyl groups will ultimately determine the dominant conformation in the equilibrium. A detailed computational study would be necessary to accurately predict the lowest energy conformation and the relative populations of the different conformers at a given temperature.

Prediction of Reactivity and Selectivity in Organic Transformations

The presence of a conjugated diene system within the this compound structure makes it a prime candidate for participation in pericyclic reactions, most notably the Diels-Alder reaction. Computational and theoretical investigations can provide valuable insights into the reactivity of this compound and the selectivity of its transformations.

The electronic nature and steric environment of the diene, as dictated by the methyl and vinyl substituents, will significantly influence its reactivity. The methyl group at C-1 is an electron-donating group, which will increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. A higher HOMO energy generally leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile, resulting in a faster reaction rate. The vinyl group at C-3 extends the conjugation, which can also affect the HOMO-LUMO energies and, consequently, the reactivity.

In terms of selectivity, both stereoselectivity (endo/exo selectivity) and regioselectivity can be predicted using computational methods. For a Diels-Alder reaction, the endo product is often kinetically favored due to secondary orbital interactions, but the exo product may be thermodynamically more stable. The substituents on the diene can influence this preference. For example, the steric bulk of the substituents may disfavor the formation of the more sterically congested endo transition state.

To illustrate the potential for predictive modeling, the following table presents hypothetical calculated activation energies for the Diels-Alder reaction of this compound with a generic dienophile, highlighting the predicted selectivity.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Endo approach | 15.2 | Endo |

| Exo approach | 17.8 |

This table is a hypothetical example to illustrate the type of data that can be generated from computational studies. The values are not based on actual calculations for this compound.

Furthermore, computational models can predict the regioselectivity of the reaction when an unsymmetrical dienophile is used. The interaction between the frontier molecular orbitals of the diene and the dienophile can be analyzed to determine which regioisomer will be favored. The coefficients of the atomic orbitals in the HOMO of the diene and the LUMO of the dienophile can be used to predict the preferred orientation of the reactants in the transition state, leading to the major regioisomer.

Based on a comprehensive review of scientific literature, there is currently no available research data detailing the specific applications of This compound in the advanced areas of organic and polymer synthesis as outlined in the requested article structure.

Extensive searches for the role of this specific compound as an intermediate in the total synthesis of hydroazulenic sesquiterpenes, natural products such as clavubicyclone (B1259993) and frondosin B, or other biologically relevant scaffolds did not yield any relevant results. Similarly, no literature was found that describes its use as a monomer in polymer science for the synthesis of well-defined polymers with pendent alkene functionalities, or for the development of block copolymers and terpolymers.

While the total synthesis of molecules like frondosin B and the development of specialized polymers are active areas of research, the studies available employ different precursors and synthetic strategies. The specific chemical compound "this compound" is not mentioned in the context of these applications in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Advanced Applications in Organic and Polymer Synthesis Research

Monomer in Polymer Science and Materials Chemistry Research

Research on Degradable Polymeric Systems

Control of Polymer Architecture and Functionality

The strategic control of polymer architecture, including aspects like molecular weight distribution and the incorporation of functional groups, is a cornerstone of modern polymer science. For polymers derived from divinyl monomers, such as 1,6-dimethyl-3,4-divinyl-1-cyclohexene, achieving a high degree of chemoselectivity to prevent crosslinking is a primary challenge. Advanced catalytic systems, including rare-earth metal complexes paired with phosphines, have demonstrated success in the chemoselective polymerization of various polar divinyl monomers, yielding soluble polymers with retained pendant vinyl groups. nih.gov These unreacted vinyl groups offer valuable sites for post-polymerization modification, allowing for the introduction of a wide array of functionalities and the creation of advanced materials. nih.gov

However, specific research detailing the application of these or other controlled polymerization techniques to this compound is not extensively documented. The principles of controlling polymer architecture through catalyst selection and reaction conditions are well-established, but their direct application to this particular monomer has not been a significant focus of published studies. The potential to synthesize well-defined polymers from this compound with controlled architecture and tailored functionality represents an underexplored area of polymer synthesis.

Chiral Auxiliaries and Resolution Strategies

The use of chiral auxiliaries is a fundamental strategy in asymmetric synthesis for the resolution of enantiomers. This often involves the temporary attachment of a chiral molecule to a prochiral substrate to diastereoselectively guide a chemical transformation. Subsequently, the auxiliary is removed to yield the desired enantiomerically enriched product. Common methods for resolving optical isomers include selective crystallization or chromatographic separation of diastereomeric derivatives. nih.gov

While these general strategies are widely applied in organic chemistry, there is no specific information available in the scientific literature describing the use of this compound as a chiral auxiliary or its resolution using established strategies. The molecular structure of this compound possesses chiral centers, suggesting that its enantiomers could potentially be resolved. However, the development and application of such resolution strategies, or its use to induce chirality in other molecules, have not been reported in the available research.

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1,6-dimethyl-3,4-divinyl-1-cyclohexene is a primary challenge. Current synthetic strategies for related divinyl-substituted carbocycles often rely on classical multi-step approaches that may involve harsh reaction conditions and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes.

Key areas for exploration include:

Catalytic [4+2] Cycloaddition Reactions: Investigating transition-metal or organocatalyzed Diels-Alder reactions between appropriately substituted dienes and dienophiles could provide a direct and atom-economical route to the cyclohexene (B86901) core. The challenge lies in identifying catalysts that can control both regioselectivity and stereoselectivity.

Metathesis-Based Approaches: Ring-closing metathesis (RCM) of a suitably designed acyclic precursor containing multiple double bonds offers a powerful strategy for the construction of the cyclohexene ring. Subsequent cross-metathesis reactions could then be employed to introduce the divinyl functionalities.

Biocatalytic Methods: The use of enzymes to catalyze the formation of the cyclohexene ring or the introduction of the vinyl groups represents a highly sustainable approach. acs.org Engineered enzymes could offer high levels of stereocontrol under mild reaction conditions. acs.org

Photocatalytic Strategies: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Developing photocatalytic methods for the construction of the this compound scaffold could lead to more energy-efficient and sustainable processes.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic [4+2] Cycloaddition | High atom economy, potential for stereocontrol. | Catalyst design for desired regioselectivity and stereoselectivity. |

| Metathesis Reactions | Modular approach, access to diverse analogs. | Catalyst stability and selectivity in the presence of multiple olefins. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme discovery and engineering for the specific substrate. acs.org |

| Photocatalysis | Use of renewable energy, mild reaction conditions. | Development of suitable photocatalysts and reaction conditions. |

Exploration of New Reactivity Pathways and Mechanistic Insights

The two vinyl groups and the endocyclic double bond of this compound offer a multitude of possibilities for further chemical transformations. A thorough exploration of its reactivity is crucial for unlocking its synthetic potential.

Future research should focus on:

Selective Functionalization: Developing methods for the selective reaction of one vinyl group over the other, or the selective reaction of the vinyl groups versus the endocyclic double bond, is a significant challenge. This would enable the stepwise elaboration of the molecule into more complex structures.

Cycloaddition Reactions: The divinyl moiety can potentially participate in a variety of cycloaddition reactions, including Diels-Alder and [2+2] cycloadditions, leading to the formation of complex polycyclic systems. libretexts.orgrdd.edu.iq Mechanistic studies will be essential to understand and control the regio- and stereoselectivity of these transformations. researchgate.net

Polymerization Reactions: The presence of two vinyl groups makes this compound a potential monomer for polymerization reactions. nih.govresearchgate.net Investigating its polymerization behavior, both through radical and transition-metal-catalyzed methods, could lead to the development of new materials with unique properties.

Cross-Coupling Reactions: The vinyl groups are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Myaura and Heck couplings. organic-chemistry.orgnih.govnih.gov This would allow for the introduction of a diverse array of substituents, further expanding the chemical space accessible from this scaffold.

Advanced Computational Modeling for Precise Prediction and Design

Computational chemistry can play a pivotal role in accelerating research on this compound by providing a deeper understanding of its structure, reactivity, and reaction mechanisms.

Future computational efforts should be directed towards:

Conformational Analysis: A detailed understanding of the conformational preferences of the molecule is essential for predicting its reactivity. Computational studies can identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of various potential reactions, such as cycloadditions and rearrangements. researchgate.net This can help in rationalizing experimental observations and in designing more efficient reaction conditions.

Prediction of Spectroscopic Properties: Accurate prediction of NMR, IR, and other spectroscopic data can aid in the characterization of the compound and its reaction products.

Virtual Screening for Catalysts: Computational methods can be used to screen potential catalysts for various transformations of this compound, thereby guiding experimental efforts.

| Computational Method | Application | Expected Outcome |

| Molecular Mechanics (MM) | Conformational analysis. | Identification of low-energy conformers. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity. researchgate.net | Understanding of transition states and reaction pathways. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra. | Correlation with experimental spectroscopic data. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions. | Insights into biocatalytic pathways. |

Integration into Multi-component and Cascade Reactions

The development of multi-component and cascade reactions involving this compound would significantly enhance synthetic efficiency by allowing the construction of complex molecules in a single operation.

Future research in this area should explore:

Domino Reactions: Designing reaction sequences where the initial transformation of one of the vinyl groups triggers a cascade of subsequent reactions, leading to the rapid assembly of complex molecular architectures.

Multi-component Couplings: Developing reactions where this compound reacts with two or more other components in a single pot to generate highly functionalized products.

Tandem Catalysis: Employing multiple catalysts that work in concert to promote a sequence of reactions, where the product of the first catalytic cycle becomes the substrate for the second.

Investigation of Stereoselective Control at Unprecedented Levels

The presence of multiple stereocenters and the potential for creating new ones during chemical transformations make the stereoselective synthesis and functionalization of this compound a formidable challenge and a significant area for future research.

Key goals in this domain include:

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of the chiral this compound scaffold. This could involve the use of chiral catalysts or auxiliaries.

Diastereoselective Reactions: Controlling the diastereoselectivity of reactions involving the vinyl groups and the cyclohexene ring is crucial for the synthesis of single isomers of complex molecules.

Dynamic Kinetic Resolution: Exploring strategies where a racemic mixture of the starting material is converted into a single enantiomer of the product through a combination of a kinetic resolution and an in situ racemization of the unreacted enantiomer.

Achieving high levels of stereocontrol will be paramount for the potential application of derivatives of this compound in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.